molecular formula C14H16O2 B14589615 2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one CAS No. 61078-49-7

2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one

Cat. No.: B14589615
CAS No.: 61078-49-7
M. Wt: 216.27 g/mol
InChI Key: WRKHXASJMRHGRL-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one is an organic compound with the molecular formula C14H16O2 It is a derivative of cycloheptanone, featuring a hydroxyphenyl group attached to the cycloheptane ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one typically involves the condensation of cycloheptanone with 4-hydroxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of a methylene bridge, linking the hydroxyphenyl group to the cycloheptane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cycloheptanone ring can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(4-oxophenyl)methylidene]cycloheptan-1-one.

    Reduction: Formation of 2-[(4-hydroxyphenyl)methylidene]cycloheptanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: The parent compound, lacking the hydroxyphenyl group.

    4-Hydroxybenzaldehyde: The aromatic aldehyde used in the synthesis of the compound.

    2-[(4-Methoxyphenyl)methylidene]cycloheptan-1-one: A similar compound with a methoxy group instead of a hydroxy group.

Uniqueness

2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one is unique due to the presence of both the cycloheptane ring and the hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61078-49-7

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]cycloheptan-1-one

InChI

InChI=1S/C14H16O2/c15-13-8-6-11(7-9-13)10-12-4-2-1-3-5-14(12)16/h6-10,15H,1-5H2

InChI Key

WRKHXASJMRHGRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=CC=C(C=C2)O)C(=O)CC1

Origin of Product

United States

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